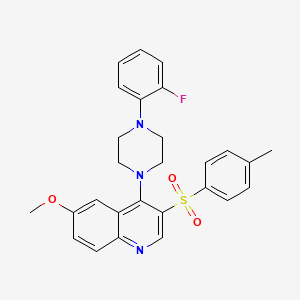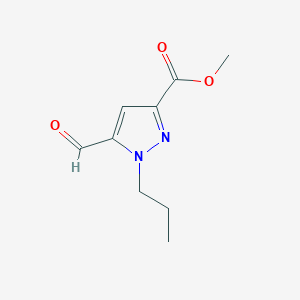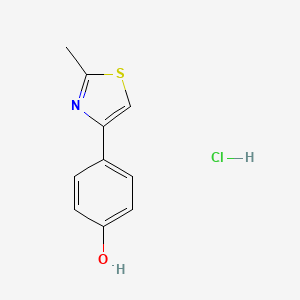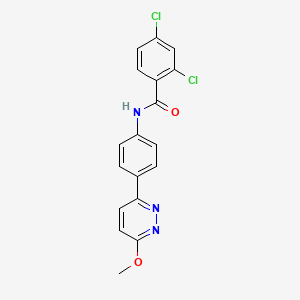
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Thiourea Derivatives in Industry and Sensitivity Issues
Thiourea and its derivatives, including the compound , have a long history of industrial use. However, sensitivity and dermatological reactions such as contact dermatitis have been observed, particularly related to adhesive tape and diazo-sensitized paper. It’s noteworthy that airborne contact is a significant cause of these skin issues. This highlights the importance of handling precautions when working with thiourea derivatives in various applications (Dooms‐goossens et al., 1987).
Antifungal Applications
A comprehensive review of 100 tested small molecules against the Fusarium oxysporum pathogen, which causes Bayoud disease in date palms, revealed insights into the structure-activity relationship of these compounds. Notably, certain thiourea derivatives demonstrated significant antifungal properties, indicating potential applications in agricultural disease management and control (Kaddouri et al., 2022).
Coordination Chemistry and Biological Properties
The versatility of 1-(acyl/aroyl)-3-(substituted) thioureas in coordination chemistry and their potential biological applications have been extensively explored. Their ability to act as ligands and form complexes with various metals opens up possibilities for novel applications in areas such as high-throughput screening assays and drug development (Saeed et al., 2014).
Medicinal and Chemosensing Applications
The coordination of thiourea derivatives with specific metals like Cu, Ag, and Au has shown improved activities in pharmaceutical chemistry. Additionally, their ability to function as chemosensors in analytical chemistry demonstrates their versatility, extending their applications beyond medicinal uses to include the detection of anions and cations in various samples (Khan et al., 2020).
Radioprotective Effects in Plant Development
Research on novel thiourea compounds, including 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea, revealed potential radioprotective effects. Studies involving pea (Pisum sativum L.) seeds demonstrated that certain thiourea derivatives could reduce chromosome aberrations, increase mutation frequency, and stimulate organogenesis and growth, showing promise in agricultural applications and plant mutation breeding (Mehandjiev et al., 2002).
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-9-24-23(16-18)22(19(2)27-24)12-15-29(17-20-10-13-26-14-11-20)25(30)28-21-6-4-3-5-7-21/h3-11,13-14,16,27H,12,15,17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAUHCHSQYTMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)


![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)